molecular formula C12H15Cl2NO2S B14474721 ({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid CAS No. 70629-22-0

({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid

Cat. No.: B14474721
CAS No.: 70629-22-0
M. Wt: 308.2 g/mol
InChI Key: QXXXYCVOJSTZFX-UHFFFAOYSA-N
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Description

{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is a compound known for its significant role in medicinal chemistry, particularly as a metabolite of the anticancer agent chlorambucil. This compound, often referred to as phenylacetic acid mustard, exhibits high antitumor activity and has been extensively studied for its chemical properties and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid typically involves the protection of 4-aminobenzoic acid through methyl esterification, followed by the addition of two 2-hydroxyethyl groups using ethylene oxide . The intermediate product is then subjected to further reactions to introduce the bis(2-chloroethyl)amino group, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid include various nucleoside adducts and hydrolysis products .

Mechanism of Action

The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid involves the formation of an aziridinium ion intermediate through an intramolecular attack by the unprotonated nitrogen. This intermediate then reacts with external nucleophiles, such as DNA bases, leading to the formation of covalent adducts. These adducts can cause DNA cross-linking, resulting in cytotoxic and mutagenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is unique due to its specific structure, which allows it to form stable aziridinium ion intermediates and react with nucleophiles in a controlled manner. This stability and reactivity make it a valuable compound for studying the mechanisms of action of nitrogen mustards and their potential therapeutic applications .

Properties

CAS No.

70629-22-0

Molecular Formula

C12H15Cl2NO2S

Molecular Weight

308.2 g/mol

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetic acid

InChI

InChI=1S/C12H15Cl2NO2S/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17)

InChI Key

QXXXYCVOJSTZFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)SCC(=O)O

Origin of Product

United States

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